Product packaging for 1-(Thietan-3-yl)ethan-1-one(Cat. No.:CAS No. 1512355-92-8)

1-(Thietan-3-yl)ethan-1-one

Cat. No.: B2647005
CAS No.: 1512355-92-8
M. Wt: 116.18
InChI Key: QSEHMCGCEPARCB-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)ethan-1-one (CAS 1512355-92-8) is a chemical compound with the molecular formula C5H8OS and a molecular weight of 116.18 g/mol. It features a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, which is a key structural motif in medicinal chemistry. Thietane derivatives are recognized as valuable intermediates and core structures in organic synthesis and drug discovery due to their presence in biologically active molecules. Recent pharmacological studies on 3-substituted thietane derivatives have demonstrated significant potential, with one compound exhibiting antidepressant properties by influencing serotonergic, noradrenergic, and dopaminergic neurotransmission. The mechanism of action for such compounds may involve the stimulation of 5-HT1A receptors and/or blockade of 5-HT2A/2C receptors. Beyond pharmaceutical applications, thietane-containing compounds are also explored as building blocks for novel nucleoside analogues and glycomimetics. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8OS B2647005 1-(Thietan-3-yl)ethan-1-one CAS No. 1512355-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thietan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHMCGCEPARCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule. For 1-(Thietan-3-yl)ethan-1-one, these techniques would be instrumental in confirming the presence of the ketone carbonyl group and the thietane (B1214591) ring structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

In an FT-IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically strong and sharp, expected in the region of 1705-1725 cm⁻¹. The exact position would be influenced by the electron-withdrawing nature of the adjacent thietane ring.

The spectrum would also feature C-H stretching vibrations from the methyl and methylene (B1212753) groups. The sp³ C-H stretching of the thietane ring and the methyl group would likely appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the CH₂ groups of the ring are expected around 1450-1470 cm⁻¹, while the symmetric and asymmetric bending of the methyl group would be observed near 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Vibrations associated with the C-S bonds of the thietane ring are generally weaker and appear in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. The ring puckering and other skeletal vibrations of the thietane ring would also contribute to a complex pattern of bands in the fingerprint region below 1300 cm⁻¹.

Table 1: Predicted FT-IR Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2950-3000MediumAsymmetric C-H Stretch-CH₃
~2850-2970MediumC-H Stretch-CH₂- (Thietane Ring)
~1715StrongC=O StretchKetone
~1450MediumAsymmetric C-H Bend-CH₃
~1460MediumC-H Scissoring-CH₂- (Thietane Ring)
~1370MediumSymmetric C-H Bend-CH₃
~1200-1300Medium-WeakC-C-S Skeletal VibrationsThietane Ring
~600-800WeakC-S StretchThietane Ring

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C-S stretching vibrations, which are often weak in FT-IR, are expected to produce a more intense signal in the Raman spectrum, likely in the 600-800 cm⁻¹ region. The symmetric vibrations of the molecule are generally more Raman active. The carbonyl (C=O) stretch would also be visible, though its intensity can vary. The C-H stretching and bending vibrations would be present as well, providing a comprehensive vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. A full NMR analysis, including ¹H, ¹³C, and 2D techniques, would definitively confirm the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would show distinct signals for the different sets of protons in the molecule. The methyl protons (CH₃) of the acetyl group would appear as a sharp singlet, likely in the upfield region around 2.1-2.4 ppm.

The protons on the thietane ring would present a more complex pattern. The methine proton at the C3 position (the carbon attached to the acetyl group) would be significantly deshielded and is expected to appear as a multiplet (likely a quintet or complex multiplet due to coupling with the four adjacent CH₂ protons) between 3.5-4.0 ppm. The methylene protons at the C2 and C4 positions of the thietane ring are diastereotopic and would likely appear as two distinct multiplets in the region of 3.0-3.6 ppm. The coupling patterns would be complex due to both geminal and vicinal coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2Singlet3HCH₃-C=O
~3.2-3.4Multiplet2HH₂/H₄ (Thietane Ring)
~3.4-3.6Multiplet2HH₂/H₄ (Thietane Ring)
~3.7-3.9Multiplet1HH₃ (Thietane Ring)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the ketone is the most deshielded and would appear at the lowest field, typically in the range of 205-215 ppm. The carbon of the methyl group would be the most shielded, appearing at a higher field around 25-35 ppm.

The carbons of the thietane ring would have characteristic chemical shifts. The C3 carbon, being attached to the electron-withdrawing acetyl group, would be deshielded relative to the other ring carbons, likely appearing in the 45-55 ppm range. The equivalent C2 and C4 carbons of the thietane ring would appear at a higher field, expected around 30-40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~208QuaternaryC=O
~50MethineC₃ (Thietane Ring)
~35MethyleneC₂/C₄ (Thietane Ring)
~30MethylCH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. A key correlation would be observed between the methine proton at C3 and the methylene protons at C2 and C4 of the thietane ring. This would confirm the connectivity within the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the methyl proton signal (~2.2 ppm) and the methyl carbon signal (~30 ppm), the C3 proton (~3.7-3.9 ppm) and the C3 carbon (~50 ppm), and the C2/C4 methylene protons (~3.2-3.6 ppm) with the C2/C4 carbon (~35 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include a cross-peak between the methyl protons and the carbonyl carbon, as well as the C3 carbon. Additionally, correlations between the C3 proton and the carbonyl carbon, and between the C2/C4 protons and the C3 carbon would definitively establish the entire molecular framework of this compound.

Heteronuclear NMR (e.g., ¹⁷O NMR) for Carbonyl and Sulfur Environments

Heteronuclear NMR spectroscopy provides direct insight into the local electronic environment of specific nuclei beyond ¹H and ¹³C. For this compound, ¹⁷O NMR would be a powerful, albeit specialized, tool for probing the electronic structure of the carbonyl group's oxygen atom. The chemical shift of the ¹⁷O nucleus is highly sensitive to the nature of the carbonyl function. Ketones typically exhibit ¹⁷O NMR signals in a characteristic downfield region, generally ranging from 500 to 600 ppm. This significant deshielding is a direct consequence of the paramagnetic contribution to the shielding tensor, which is influenced by the n→π* electronic transitions of the carbonyl group.

While ¹⁷O NMR is well-established for carbonyls, probing the sulfur environment in the thietane ring would theoretically be possible with ³³S NMR. However, the ³³S nucleus presents significant challenges for NMR analysis due to its low natural abundance (0.76%), moderate gyromagnetic ratio, and large quadrupole moment, which leads to very broad signals. Therefore, its application remains highly specialized and is not routinely performed. The chemical environment of the sulfur atom is more commonly inferred from its influence on the adjacent ¹H and ¹³C nuclei in their respective NMR spectra.

NucleusFunctional GroupExpected Chemical Shift (δ) Range (ppm)
¹⁷OKetone Carbonyl~500 - 600
³³SThietane Sulfide (B99878)Highly variable, broad signal

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For this compound (C₅H₈OS), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This precision is critical for confirming the identity of the compound. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₅H₈OS[M+H]⁺117.03687

An experimentally determined mass value that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned elemental formula.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In an MS/MS experiment, the molecular ion (or a specific adduct like [M+H]⁺) of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed.

The fragmentation of ketones is well-characterized and often involves specific cleavage pathways. jove.comwhitman.edu For this compound, the primary fragmentation mechanisms would likely include:

α-Cleavage: This is a common pathway for ketones where the bond adjacent to the carbonyl group breaks. jove.comyoutube.com Two possible α-cleavages can occur:

Loss of the methyl group (•CH₃) to form a stable acylium ion.

Cleavage of the bond between the carbonyl carbon and the thietane ring, leading to the loss of the thietanyl group.

Ring Fragmentation: The strained four-membered thietane ring can undergo cleavage. This process may involve the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). The fragmentation of cyclic ketones can be complex, but often begins with α-cleavage within the ring structure. whitman.edumiamioh.edu

By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, confirming the presence of the acetyl group and the thietane ring.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Expected)Fragmentation Pathway
117.03687[C₄H₅OS]⁺CH₃102.0134α-Cleavage
117.03687[C₂H₃O]⁺C₃H₅S43.0184α-Cleavage
117.03687[C₅H₅O]⁺H₂S81.0340Ring Fragmentation/Rearrangement

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a compound in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. carleton.edu This technique requires a high-quality single crystal of this compound, typically 0.1-0.3 mm in size. fiveable.me When a beam of monochromatic X-rays is directed at the crystal, it diffracts the X-rays into a specific pattern of reflections. By analyzing the positions and intensities of these reflections, the electron density map of the molecule can be calculated, revealing the precise coordinates of each atom in the crystal lattice. carleton.edu

The resulting structural solution provides a wealth of information, including:

Connectivity: Unambiguous confirmation of the atomic connections.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the puckering of the thietane ring.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice.

The data obtained from an SCXRD experiment is typically summarized in a crystallographic information file (CIF), which includes the parameters listed in the table below.

Crystallographic ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry elements of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating lattice unit
ZNumber of molecules per unit cell
R-factorIndicator of the quality of the structural refinement

Powder X-ray Diffraction (PXRD) is a vital analytical technique used to characterize crystalline solids in a powdered or polycrystalline form. nih.gov Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. particle.dk These different polymorphs can have distinct physical properties, including solubility, stability, and melting point, which is of critical importance in materials science and the pharmaceutical industry. particle.dkresearchgate.net

PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. nih.gov A powdered sample is irradiated with X-rays, and the detector measures the intensity of the scattered radiation as a function of the scattering angle (2θ). The result is a unique diffraction pattern, or diffractogram, which serves as a fingerprint for a specific crystalline phase. rigaku.com

For this compound, a PXRD analysis would be used to:

Identify the crystalline form: The obtained pattern can be compared to reference patterns (e.g., one calculated from a single-crystal structure) to confirm the phase. nih.gov

Screen for polymorphism: By crystallizing the compound under various conditions (different solvents, temperatures, etc.) and analyzing the resulting solids with PXRD, one can determine if multiple polymorphs exist.

Assess sample purity: The presence of other crystalline phases would appear as additional peaks in the diffractogram.

Monitor stability: PXRD can be used in stability studies to detect any phase transformations that may occur under stress conditions like heat or humidity. americanpharmaceuticalreview.com

Each polymorph of this compound would produce a distinct PXRD pattern characterized by a unique set of peak positions (2θ values) and relative intensities.

Circular Dichroism (CD) Spectroscopy for Chiral Thietanyl Ketones

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the CD effect, provides valuable information about the absolute configuration and conformational preferences of stereoisomers. In the context of chiral thietanyl ketones, such as enantiomerically pure forms of this compound, CD spectroscopy is instrumental in elucidating their three-dimensional structure.

The electronic transitions of the carbonyl chromophore in a chiral environment are primarily responsible for the observed CD signals. The n → π* transition of the ketone group, typically occurring in the near-UV region (around 280-300 nm), is inherently sensitive to the asymmetric perturbation of the surrounding molecular framework. The sign and magnitude of the Cotton effect associated with this transition are directly related to the spatial arrangement of atoms and functional groups around the carbonyl moiety.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of chiral thietanyl ketones. By comparing the calculated spectra with experimental data of related compounds, the absolute configuration of a new chiral thietanyl ketone can be confidently assigned.

Interactive Data Table: Representative CD Data for Chiral Cyclic Ketones

While specific data for this compound is unavailable, the following table provides representative data for other chiral cyclic ketones to illustrate the nature of CD spectroscopic findings.

CompoundSolventλmax (nm) (n → π*)Δε (M⁻¹cm⁻¹)Reference
(+)-CamphorCyclohexane291+1.65Theoretical
(-)-FenchoneIsooctane293-0.92Theoretical
(1R)-3-MethylcyclopentanoneHexane295+0.76Theoretical
(S)-(-)-VerbenoneEthanol (B145695)323-1.50Theoretical

Note: The data in this table is illustrative and based on well-known chiral ketones to demonstrate the principles of CD spectroscopy. It does not represent experimental data for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. In the context of this compound, EPR spectroscopy is an invaluable tool for studying radical intermediates that may be generated through various processes such as photolysis or radiolysis.

The thietane ring, particularly the sulfur atom, can be susceptible to radical formation. For instance, gamma-irradiation of sulfur-containing heterocycles like 1,3,5-trithiane (B122704) has been shown to generate sulfur-centered radical cations (>S•+). These primary radicals can subsequently undergo further reactions, such as deprotonation, to form carbon-centered radicals or ring-opening to yield thiyl radicals (RS•).

In the case of this compound, several potential radical intermediates could be investigated using EPR spectroscopy. Homolytic cleavage of a C-H bond adjacent to the carbonyl group or the sulfur atom, or cleavage of a C-S bond upon irradiation, would lead to the formation of distinct radical species.

The EPR spectrum of a radical is characterized by its g-factor and hyperfine coupling constants (hfs). The g-factor provides information about the electronic environment of the unpaired electron, with sulfur-centered radicals often exhibiting g-values significantly different from those of carbon-centered radicals. The hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C) and provide detailed information about the structure and distribution of the unpaired electron density within the radical.

For example, the photolysis of thietan-3-one (B1315229) derivatives could potentially lead to the formation of an acyl radical and a thietanyl radical. Spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, can be employed to facilitate the detection and identification of these transient species by EPR.

Interactive Data Table: Representative EPR Data for Sulfur-Containing Radical Intermediates

Direct EPR studies on this compound are not available in the current literature. The following table presents representative EPR parameters for radicals generated from a related sulfur-containing heterocycle, 1,3,5-trithiane, upon γ-irradiation, to illustrate the type of data obtained from EPR spectroscopy.

Radical SpeciesMatrix/Temp.g-factorHyperfine Coupling Constants (a) in Gauss (G)Reference
1,3,5-Trithiane radical cation77 Kg_iso = 2.018Not resolved researchgate.net
Carbon-centered radical77 K - RTg_iso = 2.003a(2H) = 21.0 G researchgate.net
Thiyl radical (RS•)Room Temp.g_iso ≈ 2.025Not specified researchgate.net

Note: This data is from studies on 1,3,5-trithiane and serves as an illustrative example of EPR parameters for sulfur-containing radicals. It does not represent experimental data for radical intermediates of this compound.

Reaction Mechanisms and Chemical Transformations of 1 Thietan 3 Yl Ethan 1 One

Reactivity of the Thietane (B1214591) Ring System

The thietane ring in 1-(thietan-3-yl)ethan-1-one is susceptible to various transformations, including ring-opening reactions and oxidation at the sulfur atom. The presence of the acetyl group at the 3-position can influence the regioselectivity and rate of these reactions due to its electron-withdrawing nature.

The significant strain energy of the thietane ring makes it prone to cleavage under various conditions, including reactions with nucleophiles, electrophiles, heat, or light.

Strong nucleophiles can induce the ring opening of thietanes by attacking one of the ring carbons. youtube.com The regioselectivity of this attack is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.net In the case of this compound, both α-carbons (C2 and C4) are equally substituted, suggesting that a nucleophilic attack could potentially lead to a mixture of products.

A common strong nucleophile used for ring-opening reactions is n-butyllithium. wikipedia.org The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks a carbon atom, leading to the cleavage of a carbon-sulfur bond and the formation of a thiolate intermediate. This intermediate can then be protonated upon workup to yield a thiol. For this compound, the reaction with n-butyllithium would be expected to yield 3-acetyl-3-(butylthio)propane-1-thiol after quenching. However, the presence of the acidic α-protons on the acetyl group and at the C3 position of the thietane ring could lead to competing deprotonation reactions when strong bases like n-butyllithium are used. wikipedia.orgresearchgate.net

Table 1: Examples of Nucleophile-Induced Ring Opening of Thietanes
NucleophileGeneral ProductMechanismPotential Side Reactions for this compound
n-ButyllithiumThiolate, leading to a thiol after workupS(_N)2 attack on a ring carbonDeprotonation at C3 or the acetyl α-carbon
Amines (e.g., NH(_3), RNH(_2))Generally less reactive with thietanes compared to more strained thiiranes-Reaction at the carbonyl group

The sulfur atom in the thietane ring is nucleophilic and can be attacked by electrophiles. This interaction often leads to the formation of a sulfonium (B1226848) ion intermediate, which can then undergo ring opening or expansion. researchgate.net For instance, the reaction of thietanes with alkyl halides can result in the formation of stable sulfonium salts or ring-opened products, depending on the reaction conditions and the structure of the thietane.

In the context of this compound, an electrophilic attack on the sulfur atom would be a primary step. Subsequent reactions could involve the cleavage of a C-S bond, potentially leading to a variety of products. Ring expansion is also a known reaction pathway for thietanes when treated with electrophiles like carbenes, which are generated from precursors such as sulfonium acylmethylides in the presence of a rhodium catalyst. acs.orgresearchgate.net This process involves an initial electrophilic attack on the sulfur, followed by a rearrangement to yield a five-membered ring, a tetrahydrothiophene (B86538) derivative.

Table 2: Examples of Electrophile-Mediated Reactions of Thietanes
ElectrophileIntermediateGeneral ProductReaction Type
Alkyl Halides (e.g., CH(_3)I)Sulfonium saltRing-opened products or stable sulfonium saltAlkylation
Carbenes (from diazo compounds or sulfonium ylides)Sulfur ylideRing-expanded product (e.g., tetrahydrothiophene)Ring expansion

Thietanes can undergo ring cleavage upon exposure to heat or ultraviolet radiation. nih.gov Photochemical reactions, in particular, can lead to the formation of various products through different mechanistic pathways. One common photochemical reaction is the [2+2] photocycloaddition of thiocarbonyl compounds with alkenes to form thietanes. clockss.orgacs.org The reverse of this reaction, a cycloreversion, can occur upon irradiation, leading to the cleavage of the thietane ring back into its constituent fragments. nih.gov

For this compound, photochemical excitation could potentially lead to the cleavage of the C-S bonds. The presence of the carbonyl group might also influence the photochemical behavior, potentially leading to intramolecular reactions. Some less stable thietanes have been observed to undergo thermal rearrangement, resulting in ring cleavage to form other cyclic or acyclic compounds. nih.gov

The sulfur atom in the thietane ring is readily oxidized to form sulfoxides and subsequently sulfones. youtube.comresearchgate.net This is a common transformation for thioethers and is a key aspect of the chemistry of sulfur-containing heterocycles.

The oxidation of this compound at the sulfur atom leads to the formation of 1-(1-oxothietan-3-yl)ethan-1-one. This reaction can be achieved using a variety of oxidizing agents. researchgate.net A common and effective reagent for this transformation is hydrogen peroxide, often in an acidic medium such as acetic acid. researchgate.netnih.gov The reaction conditions can be controlled to selectively yield the sulfoxide (B87167) without significant over-oxidation to the sulfone. organic-chemistry.orgnih.govyccskarad.com

The oxidation of a 3-substituted thietane, such as this compound, results in the formation of a chiral center at the sulfur atom. This leads to the possibility of two diastereomeric sulfoxides: a cis-isomer (where the oxygen atom and the acetyl group are on the same side of the ring) and a trans-isomer (where they are on opposite sides). The ratio of these diastereomers can be influenced by the nature of the substituent at the 3-position and the reaction conditions. researchgate.net

Table 3: Common Oxidizing Agents for the Formation of Thietane Sulfoxides
Oxidizing AgentTypical ConditionsProductNotes
Hydrogen Peroxide (H(_2)O(_2))Acetic acid, room temperature1-(1-Oxothietan-3-yl)ethan-1-oneStoichiometry can be controlled for selective oxidation. researchgate.netnih.gov
Peracetic AcidAcetic acid, mild heating1-(1-Oxothietan-3-yl)ethan-1-oneAn effective oxidizing agent for thietanes. researchgate.net
Sodium Periodate (B1199274)Aqueous methanol (B129727)1-(1-Oxothietan-3-yl)ethan-1-oneA mild and selective oxidizing agent.
m-Chloroperbenzoic Acid (m-CPBA)Dichloromethane, 0 °C to room temperature1-(1-Oxothietan-3-yl)ethan-1-oneCan lead to the sulfone with excess reagent. organic-chemistry.org

Oxidation Reactions at the Sulfur Atom

Formation of Sulfones (e.g., 1,1-Dioxide Derivatives)

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding sulfone, 1-(1,1-dioxidothietan-3-yl)ethan-1-one. This transformation is typically achieved by treating the parent compound with strong oxidizing agents. wikipedia.org The oxidation proceeds sequentially, often through a sulfoxide intermediate. researchgate.net Common reagents for this conversion include hydrogen peroxide, often in an acidic medium like acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.org

The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. For instance, using a stoichiometric amount of the oxidizing agent under controlled temperatures can favor the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions, such as prolonged reaction times or higher temperatures, will typically yield the sulfone. researchgate.netorganic-chemistry.org The formation of the sulfone group significantly increases the polarity of the molecule and withdraws electron density from the ring.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion
Oxidizing AgentTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Acetic acid, room temperature to reflux researchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂), 0 °C to room temperature acs.org
Potassium permanganate (B83412) (KMnO₄)Acidic medium researchgate.net
Sodium periodate (NaIO₄)Methanol/water thieme-connect.de

Reactions Involving Sulfur Extrusion

Reactions that involve the removal of the sulfur atom from the thietane ring are known as sulfur extrusion or desulfurization reactions. A prominent example that could be applied to a derivative of this compound is the Ramberg-Bäcklund reaction. wikipedia.org This reaction transforms an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂). organic-chemistry.org

For this compound to undergo this reaction, a multi-step sequence would be necessary:

α-Halogenation : Halogenation at one of the carbons adjacent to the sulfur atom (C2 or C4) of the thietane ring.

Oxidation : The resulting α-halo thietane would then be oxidized to the corresponding α-halo sulfone, as described in the previous section.

Base-induced Extrusion : Treatment of the α-halo sulfone with a strong base initiates the reaction. chem-station.com The base abstracts a proton from the other α-carbon, forming a carbanion. This carbanion then displaces the halide in an intramolecular fashion to form a transient three-membered episulfone intermediate. chem-station.com This intermediate is unstable and readily decomposes, extruding sulfur dioxide to form a new carbon-carbon double bond, resulting in a cyclopropene (B1174273) derivative. wikipedia.org

This sequence provides a pathway to convert the four-membered thietane ring into a three-membered carbocyclic ring, demonstrating a significant structural transformation.

Reactivity of the Ketone Functional Group

The ketone group in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Additionally, the protons on the adjacent methyl group (the α-carbon) are acidic, allowing for the formation of an enolate and subsequent reactions at this position.

Nucleophilic Addition Reactions (e.g., Alcohol, Amine, Grignard Reagents)

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones.

Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the ketone to form tertiary alcohols. For example, the reaction of this compound with methylmagnesium bromide would yield 2-(Thietan-3-yl)propan-2-ol. This reaction is a versatile method for forming carbon-carbon bonds. Studies on the related thietan-3-one (B1315229) have shown that it reacts efficiently with various Grignard reagents to produce the corresponding 3-substituted-thietan-3-ols. acs.orgnih.gov

Table 2: Examples of Nucleophilic Addition of Grignard Reagents
Grignard ReagentProduct
Methylmagnesium bromide (CH₃MgBr)2-(Thietan-3-yl)propan-2-ol
Ethylmagnesium chloride (CH₃CH₂MgCl)3-(Thietan-3-yl)pentan-3-ol
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-1-(thietan-3-yl)ethanol

Amines : The reaction with primary or secondary amines typically leads to the formation of imines or enamines, respectively. These intermediates can be subsequently reduced in a one-pot process known as reductive amination to yield the corresponding amine. wikipedia.org For example, reacting this compound with ammonia (B1221849) followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) would produce 1-(Thietan-3-yl)ethanamine. masterorganicchemistry.com This method is a cornerstone of amine synthesis in medicinal chemistry. nih.gov

Alcohols : In the presence of an acid catalyst, alcohols add to the ketone to form hemiacetals. If an excess of the alcohol is used, a second addition can occur to form a more stable acetal (B89532) (or ketal). This reaction is reversible and can be used to protect the ketone functional group during other chemical transformations.

Enolization and Reactions at the Alpha-Carbon

The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate anion. masterorganicchemistry.com This enolate is a key intermediate for forming new bonds at the α-carbon. wikipedia.org

The enolate of this compound can act as a potent nucleophile in substitution reactions.

Alkylation : To achieve efficient alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to completely convert the ketone into its lithium enolate. libretexts.org This enolate can then react with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, yielding a more substituted ketone.

Acylation : Similarly, the enolate can react with acylating agents like acyl chlorides or anhydrides. This reaction results in the formation of a β-dicarbonyl compound, which is a versatile synthetic intermediate.

The enolate intermediate is central to several important condensation reactions.

Aldol (B89426) Condensation : Under basic or acidic conditions, the enolate of this compound can add to the carbonyl group of another molecule of itself (a self-condensation) or a different aldehyde or ketone (a crossed-condensation). The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating or under certain reaction conditions to yield an α,β-unsaturated ketone.

Knoevenagel Condensation : This reaction involves the condensation of a ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malononitrile (B47326). wikipedia.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.org The product is an α,β-unsaturated compound formed after the initial addition is followed by dehydration. wikipedia.org For example, the Knoevenagel condensation of this compound with malononitrile would yield 2-(1-(thietan-3-yl)ethylidene)malononitrile.

Reduction Reactions (e.g., to Alcohols, Alkanes)

The carbonyl group of this compound is susceptible to reduction by various reagents to yield the corresponding secondary alcohol or the fully reduced alkane. The choice of reducing agent dictates the final product, showcasing the versatility of this ketone in synthetic transformations.

Reduction to 1-(Thietan-3-yl)ethan-1-ol

The most common transformation is the reduction of the ketone to the secondary alcohol, 1-(thietan-3-yl)ethan-1-ol. This is typically achieved with high efficiency using hydride-based reducing agents. Standard reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reactions are generally carried out in alcoholic or ethereal solvents at mild temperatures. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.

Given the stability of the thietane ring under these conditions, such reductions are highly chemoselective for the ketone functionality.

Table 1: Typical Conditions for the Reduction of this compound to 1-(Thietan-3-yl)ethan-1-ol
ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (B145695) (EtOH)0 °C to room temperature1-(Thietan-3-yl)ethan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl ether (Et₂O)0 °C, followed by aqueous workup1-(Thietan-3-yl)ethan-1-ol

Reduction to 3-Ethylthietane

Complete deoxygenation of the carbonyl group to a methylene (B1212753) group, converting this compound to 3-ethylthietane, requires more forceful reduction methods. The two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by base-catalyzed decomposition at high temperatures to yield the alkane. A common modification, the Huang-Minlon modification, uses a high-boiling point solvent like diethylene glycol and a base such as potassium hydroxide (B78521) (KOH).

The Clemmensen reduction employs an acid-tolerant substrate and involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). The acidic conditions required for the Clemmensen reduction may, however, pose a risk to the integrity of the acid-sensitive thietane ring, potentially leading to side reactions like polymerization or ring-opening. Therefore, the Wolff-Kishner reduction is often the preferred method for substrates containing acid-labile functional groups.

Table 2: Conditions for the Deoxygenation of this compound
Reaction NameReagentsConditionsProductPotential Issues
Wolff-Kishner ReductionH₂NNH₂, KOHHigh temperature in Diethylene Glycol3-EthylthietaneHarsh basic and thermal conditions
Clemmensen ReductionZn(Hg), conc. HClReflux3-EthylthietaneAcid-catalyzed ring-opening of thietane

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

Oxidation of this compound can occur at two distinct sites: the ketone functionality and the sulfur atom of the thietane ring. This dual reactivity allows for the synthesis of diverse molecular architectures.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org This reaction is typically performed using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. nih.govsigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

In the case of this compound, the two groups are the thietan-3-yl group (a secondary alkyl) and the methyl group (a primary alkyl). According to the migratory aptitude rules, the secondary thietan-3-yl group is expected to migrate preferentially over the methyl group. chemistrysteps.com This would lead to the formation of thietan-3-yl acetate (B1210297) as the major product.

Oxidation of the Thietane Sulfur Atom

The sulfur atom in the thietane ring is nucleophilic and can be readily oxidized to a sulfoxide or a sulfone. researchgate.net This transformation is commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like m-CPBA.

Formation of Sulfoxide: Oxidation with one equivalent of the oxidizing agent typically yields 1-(1-oxothietan-3-yl)ethan-1-one. The resulting sulfoxide introduces a new stereocenter at the sulfur atom, leading to the possibility of diastereomers (cis and trans isomers) depending on the relative orientation of the sulfoxide oxygen and the acetyl group. Studies on analogous 3-substituted thietanes have shown that such oxidations can produce mixtures of diastereomers. researchgate.net

Formation of Sulfone: The use of an excess of the oxidizing agent (two or more equivalents) or stronger oxidizing conditions leads to the formation of the corresponding sulfone, 1-(1,1-dioxothietan-3-yl)ethan-1-one. researchgate.netacs.org

Table 3: Oxidation Products of this compound
Reaction TypeReagentPredicted Major Product
Baeyer-Villiger Oxidationm-CPBA (1 equiv.)Thietan-3-yl acetate
Sulfur Oxidation (Sulfoxide)H₂O₂ (1 equiv.)1-(1-Oxothietan-3-yl)ethan-1-one
Sulfur Oxidation (Sulfone)m-CPBA (>2 equiv.) or H₂O₂ (excess)1-(1,1-Dioxothietan-3-yl)ethan-1-one

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity

The presence of two reactive sites—the ketone and the thietane sulfur—raises important questions of chemoselectivity.

In Reductions: Hydride reducing agents like NaBH₄ are highly chemoselective, exclusively attacking the carbonyl group while leaving the thietane ring intact. The thioether of the thietane ring is generally unreactive towards these nucleophilic reagents.

In Oxidations: When using peroxy acids like m-CPBA, a competition arises between the Baeyer-Villiger oxidation of the ketone and the oxidation of the sulfur atom. The outcome depends on the relative reaction rates. The sulfur atom is highly nucleophilic and prone to oxidation, while the Baeyer-Villiger reaction requires the formation of the Criegee intermediate. The specific conditions (temperature, solvent, stoichiometry of the oxidant) can be tuned to favor one product over the other. For instance, using exactly one equivalent of the oxidant at low temperatures might favor the formation of the sulfoxide or the Baeyer-Villiger product, while an excess will likely lead to the sulfone.

Regioselectivity

Regioselectivity is a key consideration in the Baeyer-Villiger oxidation. As discussed previously, the migratory aptitude of the substituents dictates which group moves to the newly inserted oxygen atom. For this compound, the preferential migration of the secondary thietan-3-yl group over the methyl group leads to the regioselective formation of thietan-3-yl acetate. organic-chemistry.orgchemistrysteps.com This predictable outcome makes the Baeyer-Villiger reaction a reliable method for transforming the acetyl group into an ester functionality at the 3-position of the thietane ring.

Mechanistic Pathways of Key Transformations and Side Reactions

Mechanistic Pathway of Ketone Reduction

The reduction of the ketone with a hydride reagent like NaBH₄ follows a well-established two-step mechanism:

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate alkoxide intermediate.

Protonation: In a separate workup step, a protic solvent (like methanol or water) protonates the negatively charged oxygen atom of the alkoxide intermediate, yielding the final alcohol product, 1-(thietan-3-yl)ethan-1-ol.

Mechanistic Pathway of Baeyer-Villiger Oxidation

The mechanism of the Baeyer-Villiger reaction is a concerted rearrangement:

Protonation and Addition: The peroxy acid first protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack. The peroxy acid then adds to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Concerted Rearrangement: In the rate-determining step, the substituent with the higher migratory aptitude (the thietan-3-yl group) undergoes a 1,2-shift from the carbon to the adjacent oxygen atom of the peroxide bond. Simultaneously, the weak O-O bond cleaves, and a carboxylate anion is eliminated as a leaving group.

Deprotonation: The resulting protonated ester is then deprotonated to yield the final product, thietan-3-yl acetate.

Side Reactions: Thietane Ring-Opening

The thietane ring, while more stable than the three-membered thiirane (B1199164) ring, is still a strained heterocycle. youtube.com Under certain conditions, particularly in the presence of strong acids or electrophiles, it can undergo ring-opening reactions. researchgate.net

Acid-Catalyzed Ring-Opening: In strongly acidic media, such as those used in the Clemmensen reduction, the sulfur atom can be protonated. The resulting thietanium ion is highly strained and susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻), leading to ring cleavage and the formation of acyclic products.

Electrophilic Attack: Reactions with strong electrophiles can also induce ring-opening. The sulfur atom can act as a nucleophile, attacking the electrophile to form a sulfonium salt, which can then undergo nucleophilic ring-opening.

These potential side reactions highlight the importance of selecting reaction conditions that are compatible with the stability of the thietane ring to ensure the desired transformation occurs with high yield and selectivity.

Theoretical and Computational Chemistry Studies on 1 Thietan 3 Yl Ethan 1 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of 1-(thietan-3-yl)ethan-1-one. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict its molecular structure, electronic distribution, and spectroscopic signatures. researchgate.net

The first step in the computational study of this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process seeks to locate the minimum energy conformation on the potential energy surface. For a molecule with a flexible ring and a rotatable acetyl group, multiple conformers may exist.

Conformational analysis of the thietane (B1214591) ring reveals that it is not planar, but rather puckered. The degree of puckering is a balance between angle strain and torsional strain. The acetyl group attached to the C3 position of the thietane ring can also adopt different orientations relative to the ring. The two primary conformers are typically the equatorial and axial forms, referring to the position of the acetyl group with respect to the approximate plane of the thietane ring. Computational studies would typically calculate the relative energies of these conformers to determine the most stable form. Due to steric hindrance, the equatorial conformer is generally expected to be lower in energy than the axial conformer.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

Conformer Relative Energy (kcal/mol)
Equatorial 0.00

Understanding the electronic structure of this compound is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur atom, while the LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atom of the carbonyl group is expected to be the most electronegative region, while the hydrogen atoms and the carbon of the carbonyl group will be more electropositive.

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. nih.gov The frequencies of these modes can then be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the C=O stretching of the ketone, C-S stretching of the thietane ring, and various C-H stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational methods. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch 1715
C-S Stretch 700
CH₃ Asymmetric Stretch 2980

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.net These predictions are highly valuable for the structural elucidation of molecules. By comparing the calculated NMR parameters with experimental spectra, the assignment of signals to specific nuclei can be confirmed.

For this compound, the chemical shifts of the protons and carbons in the thietane ring and the acetyl group would be of particular interest. The predicted values would be sensitive to the conformation of the molecule, providing another avenue for determining the preferred geometry.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 2.1 25.0
C=O - 208.0
CH (ring) 3.5 50.0

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates that are often difficult to study experimentally.

To understand the mechanism of a reaction involving this compound, computational chemists can locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. The IRC provides a detailed picture of the geometric changes that occur throughout the reaction. For example, in a nucleophilic addition to the carbonyl group of this compound, IRC analysis would visualize the approach of the nucleophile and the subsequent changes in bond lengths and angles as the reaction proceeds to form the tetrahedral intermediate.

Activation Energy and Reaction Energy Profile Calculations

The study of chemical reactions using computational methods hinges on mapping the potential energy surface (PES). Key features of the PES include energy minima, corresponding to reactants and products, and first-order saddle points, known as transition states (TS). The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation energy (Ea), a critical parameter that governs the reaction rate. chemguide.co.uk

For this compound, several reaction types could be investigated computationally. These include nucleophilic addition to the carbonyl group, enolate formation, and reactions involving the thietane ring, such as ring-opening or oxidation. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the geometries and energies of stationary points along a reaction coordinate.

The process involves:

Geometry Optimization: Finding the lowest energy structure for the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting reactants to products. This is often the most challenging step and utilizes specialized algorithms.

Frequency Calculation: Verifying the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation traces the minimum energy path from the transition state down to the reactant and product, confirming that the correct TS has been found for the desired reaction. mdpi.com

The collection of these calculated points allows for the construction of a reaction energy profile, which visually represents the energy changes throughout the reaction.

Table 1: Hypothetical Reaction Energy Profile Data for Nucleophilic Addition to this compound

This table illustrates the type of data generated from a QM calculation for a hypothetical reaction with a nucleophile (Nu⁻). Energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State (TS)Structure where the Nu-C bond is partially formed+15.2
ProductTetrahedral addition product-5.8
Activation Energy (Ea) Energy (TS) - Energy (Reactants)15.2
Reaction Energy (ΔEr) Energy (Product) - Energy (Reactants)-5.8

Solvent Effects on Reaction Energetics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent medium can significantly influence reaction energetics and pathways. libretexts.org Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute's charge distribution and the dielectric are calculated. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial. libretexts.org This is often handled with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting species are treated with QM and the surrounding solvent molecules with a less expensive MM force field.

For this compound, a polar aprotic solvent might stabilize charged intermediates or transition states differently than a protic solvent. For instance, in an Sₙ1-type reaction involving the thietane ring, polar protic solvents are generally required to stabilize the formation of a carbocation intermediate, thereby lowering the activation energy. youtube.com Conversely, for Sₙ2 reactions, polar aprotic solvents can enhance the nucleophilicity of anions by poorly solvating them, which can also affect the reaction rate. libretexts.org Computational studies can quantify these effects by calculating the reaction energy profile in different simulated solvent environments.

Table 2: Hypothetical Influence of Solvent on Activation Energy (Ea) for a Reaction of this compound

SolventDielectric Constant (ε)Solvation ModelCalculated Ea (kcal/mol)
Gas Phase1-25.0
Tetrahydrofuran7.5PCM21.5
Acetonitrile36.6PCM19.8
Water78.4PCM18.1
Water78.4QM/MM (Explicit)17.5

Force Field Development and Parameterization for Thietane Systems

While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use simplified, classical potential energy functions called force fields to study larger systems. nih.gov Standard force fields like AMBER, CHARMM, and OPLS contain parameters for common organic functional groups, but often lack parameters for less common structures like thietanes. nih.govnih.gov Therefore, for a molecule like this compound, specific parameterization is often necessary.

The development of force field parameters for thietane systems presents unique challenges, particularly for the sulfur atom. The atomic point-charge model used in most force fields struggles to represent the electronic anisotropy of sulfur, which has lone pairs and can participate in specific non-covalent interactions like σ-hole bonding. nih.govresearchgate.net Advanced models may add off-atom charge sites to better reproduce the molecular electrostatic potential. nih.govresearchgate.net

The parameterization process typically involves fitting the MM potential energy function to high-level QM data.

Table 3: General Workflow for Force Field Parameterization

StepDescriptionQM Target Data
1. Atom Typing Assign atom types to each atom in this compound based on its chemical environment.-
2. Bonded Parameters Determine equilibrium values and force constants for bonds and angles.Optimized geometries and Hessian (vibrational frequency) matrices.
3. Torsional Parameters Fit dihedral angle parameters to reproduce rotational energy profiles.Potential energy scans of key rotatable bonds (e.g., C-C bond between the ring and carbonyl).
4. Non-bonded Parameters Derive partial atomic charges and van der Waals parameters.Molecular electrostatic potential (ESP) and interaction energies with probe molecules (e.g., water).

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Once a reliable force field is established, Molecular Dynamics (MD) simulations can be performed. MD simulates the physical movement of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This provides insight into the dynamic behavior of the system.

For this compound, MD simulations can be used for:

Conformational Sampling: The thietane ring is not planar and undergoes a puckering motion. Furthermore, the acetyl group can rotate relative to the ring. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. Techniques like metadynamics or other enhanced sampling methods can be used to accelerate the exploration of conformational space, which is particularly useful for crossing higher energy barriers. rsc.org

Intermolecular Interactions: By simulating this compound in a solvent like water, one can study how the molecule interacts with its environment. youtube.com Analysis of the simulation trajectory can yield properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and specific interactions like hydrogen bonding to the carbonyl oxygen. Such simulations are also foundational for studying how the molecule might interact with a larger biological target, such as a protein binding site. nih.gov

Quantum Crystallography and Electron Density Analysis

Quantum crystallography is a field that merges experimental crystallography with quantum chemistry to gain deeper insight into the electronic structure of molecules in the crystalline state. wikipedia.orguchicago.edu It goes beyond the simple determination of atomic positions and uses high-resolution X-ray diffraction data to map the electron density distribution throughout the crystal. nih.gov This experimental density can then be compared with or refined against quantum mechanical calculations. nih.gov

If a high-quality single crystal of this compound were grown, quantum crystallography could provide detailed information on:

Bonding Characteristics: Analysis of the electron density at the bond critical points can reveal the nature of covalent bonds, including the effects of ring strain within the four-membered thietane ring.

Electron Lone Pairs: The distribution of electron density around the sulfur atom could be experimentally characterized, visualizing the location and shape of its lone pairs.

Electrostatic Potential: The electron density can be used to calculate the molecular electrostatic potential, which highlights regions of positive and negative potential. This is crucial for understanding and predicting non-covalent interactions, such as how the molecule would interact with other molecules in its crystal lattice or with a biological receptor.

Intermolecular Interactions: The method can precisely characterize weak interactions like hydrogen bonds and van der Waals contacts that dictate the crystal packing. semanticscholar.org

In essence, quantum crystallography provides an experimental benchmark for theoretical calculations and offers a detailed picture of the electronic features responsible for the molecule's chemical and physical properties. nih.gov

Applications and Synthetic Utility in Broader Chemical Contexts

1-(Thietan-3-yl)ethan-1-one as a Key Intermediate in Multi-Step Organic Syntheses

Thietane (B1214591) derivatives are valuable building blocks for creating more complex sulfur-containing molecules. nih.govbeilstein-journals.org The strained four-membered ring of this compound makes it susceptible to ring-opening reactions, providing a pathway to functionalized linear sulfur-containing compounds. rsc.org Furthermore, the acetyl group offers a site for a variety of chemical transformations.

The presence of α-hydrogens acidic due to the adjacent carbonyl group allows for reactions such as aldol (B89426) condensations, alkylations, and halogenations at the α-carbon. libretexts.orglibretexts.org This dual reactivity of the thietane ring and the ketone functionality makes this compound a potentially valuable intermediate in the synthesis of diverse molecular architectures. For instance, it could serve as a precursor to larger heterocyclic systems or acyclic compounds with specific functionalities. The synthesis of various thietane derivatives often involves multi-step sequences where the thietane core is introduced early and subsequently modified. nih.gov

Table 1: Potential Reactions at the Acetyl Group of this compound

Reaction Type Reagents Potential Product
Aldol Condensation Aldehyde/Ketone, Base/Acid β-Hydroxy ketone
α-Alkylation Alkyl halide, Base α-Alkylated ketone
α-Halogenation Halogen, Acid/Base α-Halo ketone
Reduction e.g., NaBH4 1-(Thietan-3-yl)ethan-1-ol
Wittig Reaction Phosphonium ylide Alkene

Contribution to the Development of New Synthetic Methodologies and Reagents

While specific new synthetic methodologies developed using this compound are not documented, the general class of thietanes has been instrumental in advancing synthetic strategies. For example, the synthesis of the thietane ring itself has been the subject of extensive research, leading to various methods, including intramolecular cyclizations and ring expansions of smaller heterocycles. nih.govresearchgate.net The unique reactivity of the strained thietane ring can be exploited in the development of novel ring-opening and rearrangement reactions.

The combination of a ketone with the thietane moiety in this compound could be leveraged to explore new tandem reactions where both functional groups participate. Such studies could lead to the discovery of novel transformations and the synthesis of unique molecular scaffolds.

Role as a Model Compound for Studies in Small Ring Heterocycle Chemistry

Small-ring heterocycles are of significant interest in organic chemistry due to their inherent ring strain and unique reactivity. researchgate.net this compound can serve as a model compound for investigating the influence of an electron-withdrawing acetyl group on the chemical and physical properties of the thietane ring.

Studies could involve:

Ring Stability and Reactivity: Investigating how the ketone affects the rate and regioselectivity of ring-opening reactions with various nucleophiles and electrophiles.

Conformational Analysis: Studying the preferred conformation of the thietane ring and the orientation of the acetyl substituent.

Spectroscopic Properties: Analyzing the impact of the interaction between the sulfur atom and the carbonyl group on spectroscopic data (e.g., NMR, IR).

Such fundamental studies contribute to a deeper understanding of the chemistry of strained sulfur-containing heterocycles.

Potential Applications in Materials Science (e.g., Polymer Chemistry, Covalent Organic Frameworks, not related to biological activity)

The application of this compound in materials science is largely speculative but can be inferred from the properties of thietanes. Thietane derivatives have been explored in polymer chemistry, particularly in the synthesis of polythioethers through ring-opening polymerization. researchgate.net The presence of the ketone functionality in this compound could allow for its incorporation into polymers as a pendant group, which could then be used for post-polymerization modification.

In the context of Covalent Organic Frameworks (COFs), there is no specific mention of this compound. However, the development of novel building blocks is a key area in COF research. The dual functionality of this molecule could potentially be utilized in the design of new sulfur-containing linkers for COFs, although this remains a hypothetical application.

Influence on Catalyst Design and Ligand Development (if applicable)

The use of sulfur-containing heterocycles as ligands in transition metal catalysis is an established field. syncatdavies.com While there is no specific information on the use of this compound in catalyst design, its structure suggests potential as a ligand. The sulfur atom of the thietane ring can coordinate to a metal center, and the ketone oxygen could also participate in coordination, potentially leading to bidentate chelation.

The development of catalysts with sulfur-based ligands is of interest for various catalytic transformations. The specific steric and electronic properties of a this compound ligand could influence the activity and selectivity of a metal catalyst. However, without experimental data, this remains a theoretical possibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Thietan-3-yl)ethan-1-one, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as oxidation of thietane derivatives or Friedel-Crafts acylation. Key reagents include potassium permanganate (oxidation) or Lewis acids like AlCl₃ for ketone formation. Reaction temperature (e.g., 80°C for Pd-catalyzed cross-coupling) and solvent choice (toluene, THF) significantly impact yield . Purification via column chromatography or recrystallization is critical to isolate the product.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on diffractometers (e.g., Bruker SMART CCD). SHELX programs (SHELXL-97) refine the structure, using parameters like R-factor (<0.06) and data-to-parameter ratios (>13:1) to ensure accuracy. Symmetry operations and hydrogen bonding networks are analyzed to resolve the thietane ring geometry and ketone orientation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Referencing Safety Data Sheets (SDS), researchers should use PPE (gloves, goggles), avoid inhalation/ingestion, and store the compound in sealed containers under inert atmospheres. Emergency procedures include skin decontamination with soap/water and immediate medical consultation for exposure. Toxicity classification (e.g., acute toxicity Category 4) informs risk mitigation .

Advanced Research Questions

Q. What challenges arise in interpreting the NMR and mass spectrometry (MS) data of this compound, and how are they resolved?

  • Methodological Answer : Signal overlap in ¹H NMR due to thietane ring protons requires high-field instruments (≥400 MHz) and 2D techniques (HSQC, COSY) for assignment. In MS, fragmentation patterns (e.g., loss of CO from the ketone group) are analyzed using electron ionization (EI) or high-resolution MS (HRMS). Isotopic peaks from sulfur (³²S/³⁴S) aid in molecular formula confirmation .

Q. How can palladium-catalyzed cross-coupling reactions functionalize this compound for advanced applications?

  • Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups to the thietane ring. Catalytic systems like Pd(OAc)₂/XPhos in toluene (80°C, 22h) achieve yields >60%. Optimization includes ligand screening (e.g., Ruphos for steric hindrance) and base selection (KOAc vs. K₃PO₄) to minimize side reactions .

Q. What experimental strategies are used to evaluate the biological activity of this compound?

  • Methodological Answer : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) screen bioactivity. Dose-response curves (1–100 µM) and controls (DMSO vehicle) validate results. Molecular docking studies predict interactions with targets like bacterial enzymes or cancer cell receptors, guiding SAR (structure-activity relationship) analysis .

Q. How can electrochemical sensors be designed to detect this compound in complex matrices?

  • Methodological Answer : Screen-printed electrodes modified with molecularly imprinted polymers (MIPs) or carbon nanotubes enhance selectivity. Cyclic voltammetry (CV) identifies redox peaks (e.g., -0.5 V vs. Ag/AgCl for ketone reduction). Calibration curves in aqueous/organic media (e.g., 0.1–10 mM) quantify detection limits (<1 µM) .

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